Cas no 1784468-46-7 (tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate)

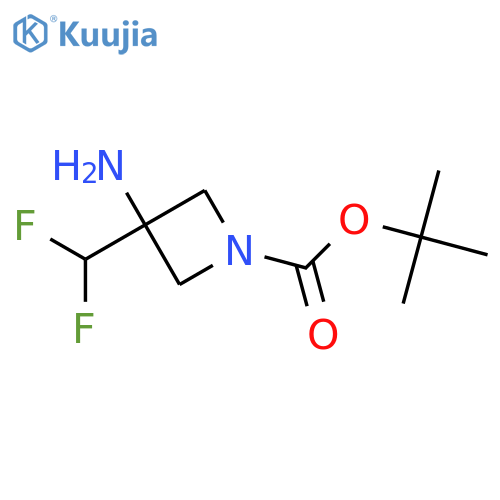

1784468-46-7 structure

商品名:tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

- 1-Boc-3-(difluoromethyl)azetidin-3-amine

- D79618

- Tert-butyl3-amino-3-(difluoromethyl)azetidine-1-carboxylate

- MFCD31705754

- 1784468-46-7

- CS-0310412

- SY326294

- 3-Amino-1-Boc-3-(difluoromethyl)azetidine

- PS-20511

-

- インチ: 1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-9(12,5-13)6(10)11/h6H,4-5,12H2,1-3H3

- InChIKey: XCCNQCXPGSQACR-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(N)(C(F)F)C1

計算された属性

- せいみつぶんしりょう: 222.11798408g/mol

- どういたいしつりょう: 222.11798408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.6Ų

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1007559-1G |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 1g |

$1445 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1007559-5G |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 5g |

$4335 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1007559-250mg |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 250mg |

$575 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-500.0mg |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 500.0mg |

¥5121.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-250mg |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 250mg |

¥3075.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1007559-5g |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 5g |

$4335 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1007559-1g |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 1g |

$1445 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1007559-100mg |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 100mg |

$360 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-500MG |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 500MG |

¥ 5,121.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-5G |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |

1784468-46-7 | 97% | 5g |

¥ 23,047.00 | 2023-04-14 |

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1784468-46-7 (tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1784468-46-7)tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):288.0/461.0